Furaptra
Overview
Description
Furaptra, also known as mag-fura-2, is a fluorescent indicator primarily used for detecting magnesium ions. It is a derivative of the calcium indicator fura-2 and is known for its ability to bind both magnesium and calcium ions. This compound is widely used in biological and chemical research due to its high sensitivity and specificity for magnesium ions.
Preparation Methods
Furaptra is synthesized through a series of chemical reactions involving the modification of the fura-2 structure. The synthetic route typically involves the introduction of specific functional groups that enhance its affinity for magnesium ions. The preparation of this compound involves the following steps:
Starting Material: The synthesis begins with the preparation of the fura-2 compound.
Functional Group Modification: Specific functional groups are introduced to the fura-2 structure to enhance its magnesium-binding properties.
Purification: The synthesized this compound is purified using chromatographic techniques to obtain a high-purity product.
Industrial production methods for this compound involve large-scale synthesis using similar chemical routes but with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Furaptra undergoes various chemical reactions, primarily involving its interaction with metal ions. The key reactions include:
Binding with Magnesium Ions: this compound binds with magnesium ions, resulting in a shift in its fluorescence properties. This reaction is highly specific and occurs under physiological conditions.
Binding with Calcium Ions: Although this compound is primarily used for magnesium detection, it also binds with calcium ions, albeit with lower affinity. This reaction is useful for detecting high calcium concentrations.
Fluorescence Shift: Upon binding with magnesium or calcium ions, this compound undergoes a fluorescence shift, which can be measured using fluorescence microscopy or spectroscopy.
Common reagents used in these reactions include magnesium and calcium salts, which are added to the this compound solution to induce the binding reaction. The major products formed from these reactions are the this compound-metal ion complexes, which exhibit distinct fluorescence properties.
Scientific Research Applications
Furaptra has a wide range of scientific research applications, including:
Biological Research: this compound is extensively used in cell biology to measure intracellular magnesium levels. It is used in studies involving muscle contraction, enzyme activity, and cellular signaling.
Medical Research: In medical research, this compound is used to investigate the role of magnesium in various physiological processes, including cardiac function and neuronal activity.
Chemical Research: this compound is used in chemical research to study the binding properties of magnesium and calcium ions. It is also used in the development of new fluorescent indicators.
Industrial Applications: this compound is used in the development of diagnostic assays and sensors for detecting magnesium and calcium ions in various industrial processes.
Mechanism of Action
The mechanism of action of furaptra involves its binding to magnesium or calcium ions, resulting in a change in its fluorescence properties. The molecular targets of this compound are the magnesium and calcium ions present in the sample. The binding of these ions to this compound induces a conformational change in the compound, leading to a shift in its fluorescence emission. This shift can be measured using fluorescence microscopy or spectroscopy, allowing for the quantification of magnesium or calcium levels.
Comparison with Similar Compounds
Furaptra is similar to other fluorescent indicators such as fura-2 and indo-1. it has unique properties that make it particularly suitable for magnesium detection. The key differences between this compound and similar compounds include:
Fura-2: Fura-2 is primarily used for calcium detection, while this compound is optimized for magnesium detection. This compound has a higher affinity for magnesium ions compared to fura-2.
Indo-1: Indo-1 is another calcium indicator with a different fluorescence emission profile. This compound is preferred for magnesium detection due to its higher specificity and sensitivity for magnesium ions.
Similar compounds to this compound include:
- Fura-2
- Indo-1
- Mag-indo-1
- Mag-fluo-4
These compounds are used in various research applications, but this compound’s unique properties make it particularly valuable for studies involving magnesium ions.
Properties
IUPAC Name |
2-[6-[bis(carboxymethyl)amino]-5-(carboxymethoxy)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O11/c21-14(22)5-20(6-15(23)24)9-3-10-8(1-11(9)29-7-16(25)26)2-12(30-10)17-19-4-13(31-17)18(27)28/h1-4H,5-7H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDURUKZNVHEHGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=CC(=C1OCC(=O)O)N(CC(=O)O)CC(=O)O)C3=NC=C(O3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152907 | |
Record name | 2-(2-(5-Carboxy)oxazole)-5-hydroxy-6-aminobenzofuran-N,N,O-triacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50152907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120551-15-7 | |
Record name | 2-(2-(5-Carboxy)oxazole)-5-hydroxy-6-aminobenzofuran-N,N,O-triacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120551157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-(5-Carboxy)oxazole)-5-hydroxy-6-aminobenzofuran-N,N,O-triacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50152907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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